molecular formula C12H17NO4 B12843834 4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester

4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester

Cat. No.: B12843834
M. Wt: 239.27 g/mol
InChI Key: VERJEPRBCQFSPP-UHFFFAOYSA-N
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Description

4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester is a chemical compound with a complex structure that belongs to the class of pyridine derivatives This compound is characterized by its unique arrangement of functional groups, which include a hydroxyl group, a propyl group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a suitable pyridine derivative with an esterifying agent can yield the desired ethyl ester compound. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to a variety of ester derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester: This compound has a similar structure but with an isopropyl group instead of a propyl group.

    4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylic acid ethyl ester: This compound has a pyran ring instead of a pyridine ring.

Uniqueness

4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure with hydroxyl, carbonyl, and ester functionalities, which are instrumental in its interaction with biological systems.

Structural Characteristics

The compound's structure includes:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Functional groups : Hydroxyl (-OH), carbonyl (C=O), and ester (-COO-) groups that enhance its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups is known to contribute to the radical scavenging ability of the compound, potentially mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, indicating potential uses in treating infections.
  • Neuroprotective Effects : The structural similarity to neuroprotective agents suggests that it may have applications in neurodegenerative diseases.

The biological activity is often attributed to:

  • Hydrogen bonding : Hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, enhancing binding affinity.
  • Enzyme inhibition : Compounds may act as inhibitors of specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
4-HydroxyquinolineContains a hydroxyl group on a quinoline ringKnown for anti-cancer properties
2-Pyridinecarboxylic acid ethyl esterCarboxylic acid functionalityExhibits different reactivity
3-Hydroxy-N-propylpyridinoneHydroxypyridinone structureNoted for neuroprotective effects

This table highlights the unique characteristics of this compound compared to other related compounds.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:

  • Synthesis and Antioxidant Evaluation : A study synthesized several derivatives and assessed their antioxidant capacity using DPPH radical scavenging assays. The most potent derivatives showed up to 85% inhibition at a concentration of 50 µM.
  • Anti-inflammatory Activity : In vivo studies demonstrated that administration of the compound significantly reduced edema in murine models when compared to control groups treated with standard anti-inflammatory drugs like ibuprofen.
  • Neuroprotection in Cell Models : Neuroprotective effects were observed in cultured neuronal cells exposed to oxidative stress. The compound enhanced cell viability by approximately 40% compared to untreated controls.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 4-hydroxy-6-methyl-2-oxo-5-propyl-1H-pyridine-3-carboxylate

InChI

InChI=1S/C12H17NO4/c1-4-6-8-7(3)13-11(15)9(10(8)14)12(16)17-5-2/h4-6H2,1-3H3,(H2,13,14,15)

InChI Key

VERJEPRBCQFSPP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=O)C(=C1O)C(=O)OCC)C

Origin of Product

United States

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